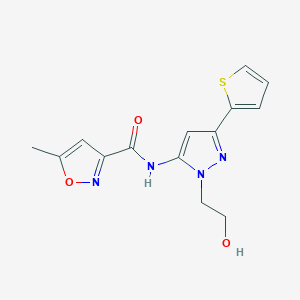![molecular formula C17H10FN3OS B2720563 N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide CAS No. 476283-16-6](/img/structure/B2720563.png)
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide” is likely a synthetic organic compound. It seems to contain a thiazole ring, which is a type of heterocyclic compound . The compound also contains a cyanophenyl group and a fluorobenzamide group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized via reactions involving aroyl isocyanate and 4-aminobenzonitrile . The structure of the synthesized compounds can be characterized by elemental analysis and spectroscopic methods such as FT-IR, 1H, and 13C-NMR .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography . This would reveal details about the compound’s geometry, bond lengths and angles, and the presence of any intramolecular or intermolecular interactions .Chemical Reactions Analysis
The compound’s reactivity would depend on its specific structure. For instance, the presence of the cyanophenyl group could make it a candidate for reactions such as cyanoacetylation .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be determined by its specific structure. For example, the presence of the fluorobenzamide group could influence its solubility, melting point, and other properties .科学的研究の応用
Spectroscopic and Theoretical Investigations
Research has explored the dual fluorescence effects of thiadiazole derivatives, highlighting the potential of N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide analogues as fluorescence probes for biological and molecular medicine applications. Fluorescence effects, tied to molecular aggregation and charge transfer within molecules, suggest utility in creating advanced fluorescence probes. Such probes are in demand for exploring biological phenomena at the molecular level, with structural modifications inducing varying fluorescence responses (Budziak et al., 2019).
Antitumor Properties
The compound has been studied as a precursor in synthesizing heterocyclic compounds with significant antiproliferative activity. Research involving derivatives of this compound showed high inhibitory effects against various human cancer cell lines, such as breast adenocarcinoma and non-small cell lung cancer. These findings underscore the compound's relevance in developing new anticancer agents (Shams et al., 2010).
Synthesis of Biologically Active Molecules
Further research has demonstrated the synthesis of new molecules incorporating the fluorobenzamide structure, aiming at potential antibacterial properties. These studies reveal the versatility of this compound as a scaffold for developing molecules with desired biological activities, including antimicrobial effects (Holla et al., 2003).
Photodegradation Studies
The structural stability and photodegradation patterns of thiazole-containing compounds have been analyzed, providing insights into the stability and behavior of such molecules under light exposure. This research is crucial for understanding the long-term stability of pharmaceuticals and materials based on this compound (Wu et al., 2007).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10FN3OS/c18-14-3-1-2-13(8-14)16(22)21-17-20-15(10-23-17)12-6-4-11(9-19)5-7-12/h1-8,10H,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGOKLRXAZQYANL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


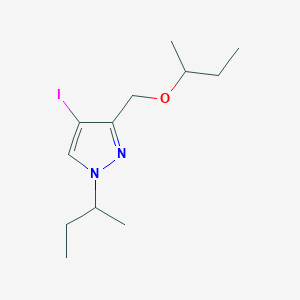
![2-[4-(1H-imidazol-1-yl)phenyl]quinoline](/img/structure/B2720485.png)
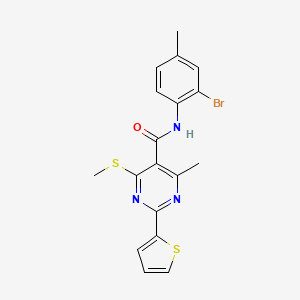
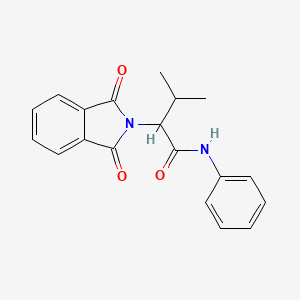
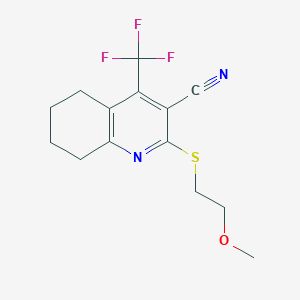
![N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzofuran-2-carboxamide](/img/structure/B2720491.png)
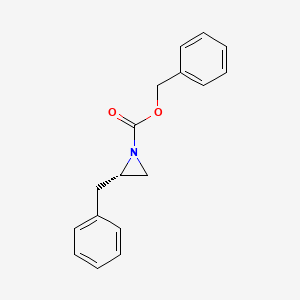
![2-[1-(2-Chloropyridine-4-carbonyl)piperidin-4-yl]-5-(trifluoromethyl)-1,3-benzothiazole](/img/structure/B2720495.png)
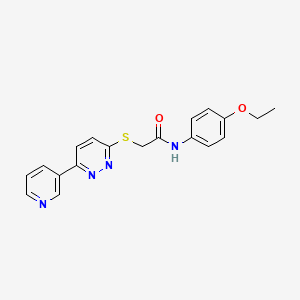
![5-{[(2,2-difluoroethyl)(methyl)amino]methyl}-1-ethyl-1H-pyrazol-3-amine](/img/structure/B2720497.png)
![Methyl 2-[8-(3-chloro-4-methylphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydroimidazo lidino[1,2-h]purin-3-yl]acetate](/img/structure/B2720500.png)
![8-((5-Fluoro-2-methoxyphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2720502.png)
